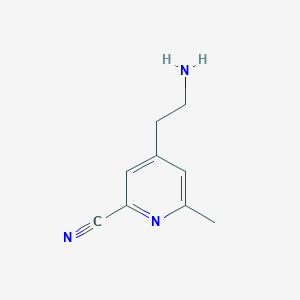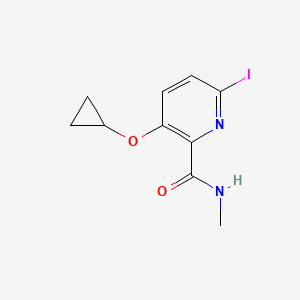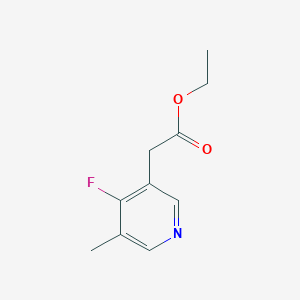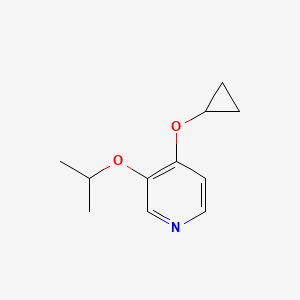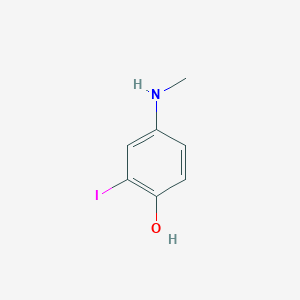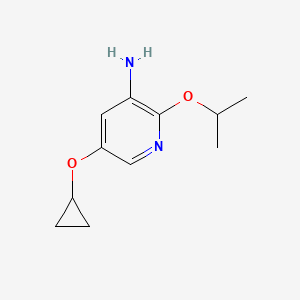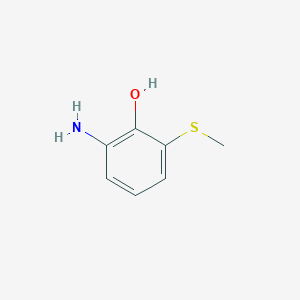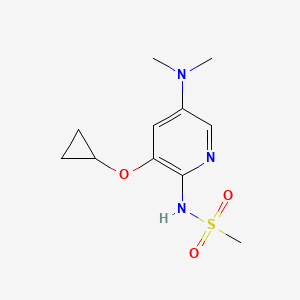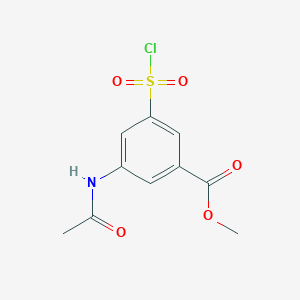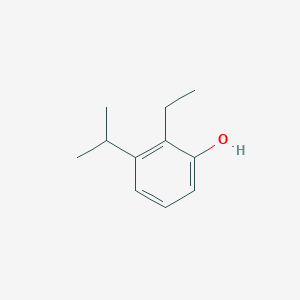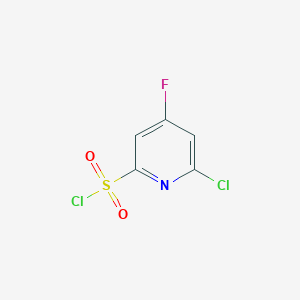
(4,6-Dicyanopyridin-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,6-Dicyanopyridin-2-YL)acetic acid is an organic compound that features a pyridine ring substituted with two cyano groups at the 4 and 6 positions and an acetic acid moiety at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dicyanopyridin-2-YL)acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of Cyano Groups: The cyano groups can be introduced via nucleophilic substitution reactions using suitable cyano-containing reagents.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through a Friedel-Crafts acylation reaction or other suitable acylation methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions
(4,6-Dicyanopyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the cyano groups or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents such as alkyl halides, acyl chlorides, and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(4,6-Dicyanopyridin-2-YL)acetic acid has several scientific research applications:
作用機序
The mechanism of action of (4,6-Dicyanopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
- (4,6-Dimethylpyridin-2-YL)acetic acid
- (4,6-Dichloropyridin-2-YL)acetic acid
- (4,6-Diethoxypyridin-2-YL)acetic acid
Uniqueness
(4,6-Dicyanopyridin-2-YL)acetic acid is unique due to the presence of two cyano groups, which impart distinct electronic and steric properties.
特性
分子式 |
C9H5N3O2 |
|---|---|
分子量 |
187.15 g/mol |
IUPAC名 |
2-(4,6-dicyanopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H5N3O2/c10-4-6-1-7(3-9(13)14)12-8(2-6)5-11/h1-2H,3H2,(H,13,14) |
InChIキー |
GFFUYEMIKJRHCE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CC(=O)O)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



